

Application Note: Comprehensive Analytical Characterization of 1-(4-Fluorobenzyl)-diazepane Dihydrochloride

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Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)-[1,4]diazepane dihydrochloride

Cat. No.: B177028

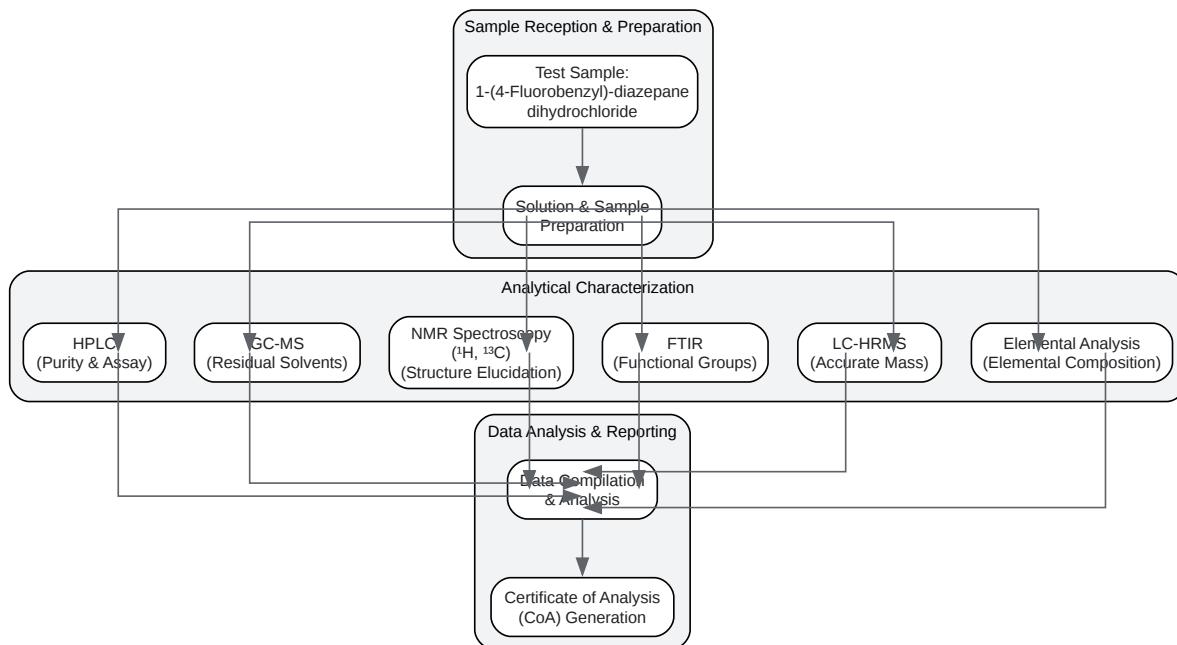
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Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Fluorobenzyl)-diazepane dihydrochloride is a small molecule of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or drug candidate, comprehensive characterization is essential to confirm its identity, purity, and quality.^[1] Regulatory bodies require rigorous analytical data to ensure the safety and efficacy of new drug substances.^[2] This document outlines a suite of analytical methods and detailed protocols for the thorough characterization of this compound, employing orthogonal techniques to provide a complete analytical profile.^[3] The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis.

Overall Analytical Workflow

The characterization of 1-(4-Fluorobenzyl)-diazepane dihydrochloride follows a structured workflow, integrating multiple analytical techniques to build a complete profile of the compound. Each technique provides unique and complementary information regarding the structure, purity, and identity of the molecule.



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Caption: Overall workflow for the analytical characterization.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile small molecules and determining their concentration (assay).^{[2][4]} A reversed-phase HPLC method with UV detection is suitable for separating the main compound from potential process-related impurities and degradation products.

Data Presentation

Table 1: Representative HPLC Method Parameters and Acceptance Criteria

Parameter	Value	Acceptance Criteria
Column	C18, 250 x 4.6 mm, 5 µm	-
Mobile Phase	A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile	-
Gradient	10% B to 90% B over 15 min	-
Flow Rate	1.0 mL/min	± 0.1 mL/min
Detection	UV at 230 nm	-
Retention Time (RT)	~8.5 min (Typical)	± 2% of Reference
Purity (Area %)	>99.5%	≥ 98.0%

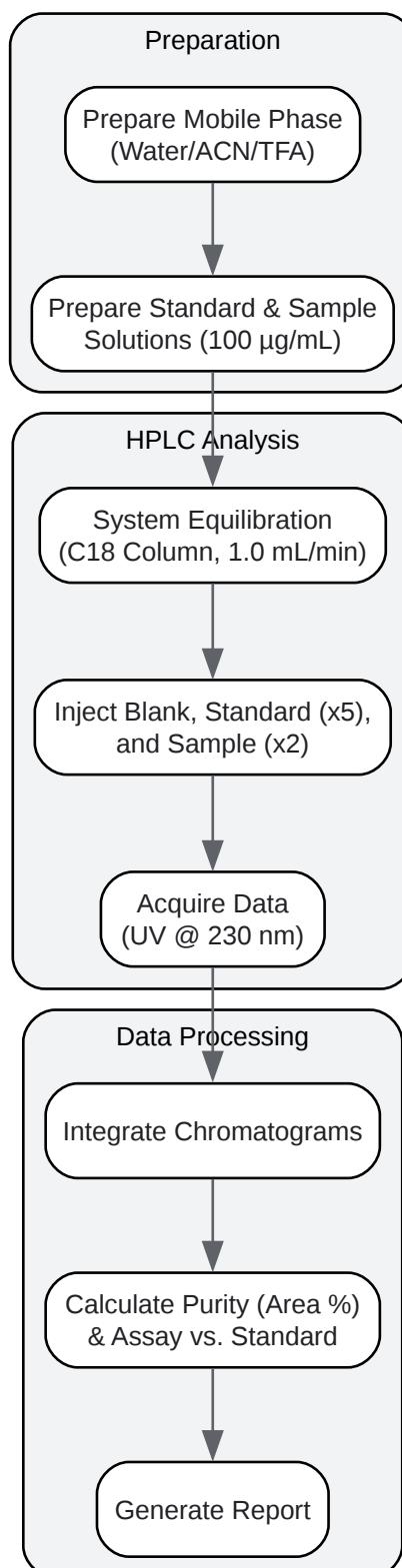
| Assay vs. Standard | 98.0% - 102.0% | 98.0% - 102.0% |

Experimental Protocol

- Standard Preparation: Accurately weigh ~10 mg of 1-(4-Fluorobenzyl)-diazepane dihydrochloride reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.
- Sample Preparation: Prepare the test sample in the same manner as the standard.
- Chromatographic Conditions:
 - Set up the HPLC system according to the parameters in Table 1.
 - Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
- Injection and Data Acquisition:
 - Inject 10 µL of a blank (diluent), followed by five replicate injections of the standard solution and two replicate injections of the sample solution.

- Data Analysis:

- Purity: Calculate the area percentage of the main peak in the sample chromatogram relative to the total area of all peaks.
- Assay: Compare the peak area of the analyte in the sample injection to the average peak area from the standard injections to determine the concentration.

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Caption: Experimental workflow for HPLC purity analysis.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation.^[5] Both ¹H and ¹³C NMR spectra are required to confirm the chemical structure, connectivity, and environment of each atom.

Data Presentation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

¹ H NMR	Assignment	¹³ C NMR	Assignment
~10.5 (br s, 2H)	N-H⁺ (from dihydrochloride)	~138.0	Ar-C (Quaternary)
~7.5 (dd, 2H)	Aromatic CH (ortho to F)	~132.5	Ar-CH
~7.2 (t, 2H)	Aromatic CH (meta to F)	~128.5	Ar-CH
~4.3 (s, 2H)	Benzyl CH ₂	~115.5	Ar-CH (meta to F)
~3.5 (m, 4H)	Diazepane ring CH ₂	~58.0	Benzyl CH ₂
~3.2 (m, 4H)	Diazepane ring CH ₂	~52.0	Diazepane ring C

| ~2.2 (m, 2H) | Diazepane ring CH₂ | ~48.0 | Diazepane ring C |

Experimental Protocol

- Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the instrument for optimal resolution and lineshape.

- Data Acquisition:
 - Acquire a ^1H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
 - Acquire a broadband proton-decoupled ^{13}C NMR spectrum.
 - (Optional) Perform 2D NMR experiments like COSY and HSQC to confirm assignments.
- Data Processing:
 - Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.
 - Integrate the ^1H NMR signals and reference the spectra (e.g., to the residual solvent peak).
 - Assign peaks based on chemical shifts, coupling patterns, and integration values.

Functional Group Identification by FTIR Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^{[6][7]} This technique is excellent for confirming the presence of key structural motifs.

Data Presentation

Table 3: Expected FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment	Intensity
2700-2400	N-H ⁺ stretch (from dihydrochloride)	Broad, Strong
3050-3000	Aromatic C-H stretch	Medium
2950-2850	Aliphatic C-H stretch	Medium
~1600	Aromatic C=C stretch	Medium
~1510	Aromatic C=C stretch	Strong
1250-1200	C-F stretch	Strong

| 1150-1050 | C-N stretch | Medium |

Experimental Protocol

- Sample Preparation:
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
 - KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press it into a thin, transparent pellet using a hydraulic press.
- Background Collection: Collect a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
- Sample Spectrum Acquisition: Place the sample in the instrument and collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the proposed structure.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, which is used to confirm its molecular weight.^[3] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula.

Data Presentation

Table 4: High-Resolution Mass Spectrometry Data

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Free Base Formula	C ₁₂ H ₁₇ FN ₂
Calculated Exact Mass [M+H] ⁺	209.1454 u
Observed Mass [M+H] ⁺	209.1452 u (Example)

| Mass Accuracy | < 5 ppm |

Experimental Protocol

- Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
- Infusion/Injection: Introduce the sample into the mass spectrometer either by direct infusion or via an LC system (LC-MS).
- MS Parameters:
 - Set the instrument to positive ion mode.
 - Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

- Data Analysis: Identify the molecular ion peak $[M+H]^+$ corresponding to the protonated free base. Compare the measured accurate mass to the theoretical mass calculated from the elemental formula.

Complementary Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

While the dihydrochloride salt is non-volatile, GC-MS is useful for analyzing residual solvents from the synthesis process.^[8] A headspace GC-MS method is typically employed for this purpose.

Elemental Analysis

Elemental analysis provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N) in the compound. The experimental values should match the theoretical values calculated from the molecular formula of the dihydrochloride salt.

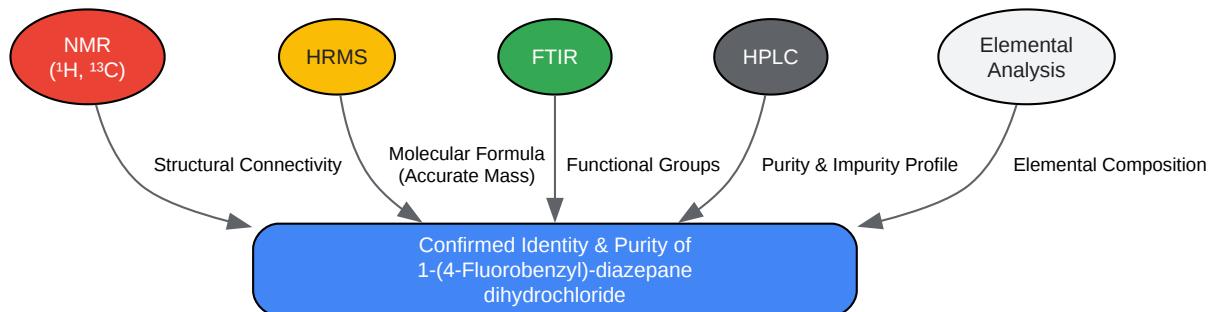
Table 5: Elemental Analysis Data for $C_{12}H_{19}Cl_2FN_2$

Element	Theoretical %	Observed % (Example)	Acceptance Criteria
Carbon (C)	51.25	51.30	$\pm 0.4\%$
Hydrogen (H)	6.81	6.78	$\pm 0.4\%$

| Nitrogen (N) | 9.96 | 9.92 | $\pm 0.4\%$ |

Logical Relationship of Analytical Methods

The chosen analytical techniques are orthogonal, meaning they measure different properties of the molecule. This provides a high degree of confidence in the final characterization. NMR confirms the atomic connectivity, MS confirms the molecular weight, FTIR identifies functional groups, and HPLC confirms purity.



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Caption: Orthogonal methods for compound characterization.

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